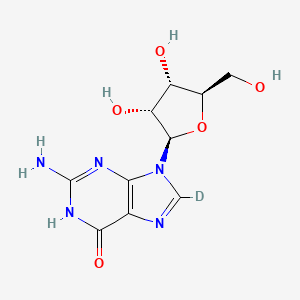

Guanosine-8-d

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

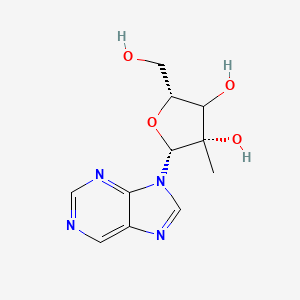

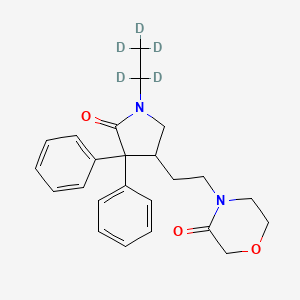

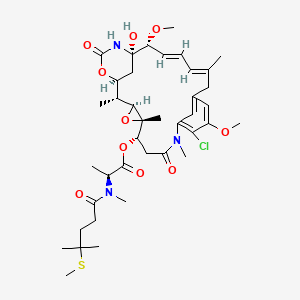

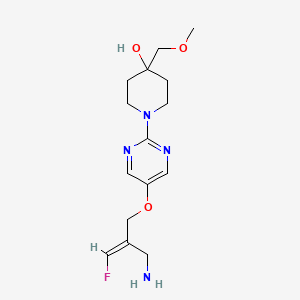

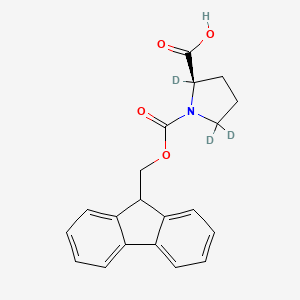

Guanosine-8-d is a deuterated form of guanosine, a purine nucleoside comprising guanine attached to a ribose (ribofuranose) ring via a β-N9-glycosidic bond . Guanosine is known for its neuroprotective properties and plays a crucial role in various biochemical processes such as nucleic acid synthesis, signal transduction, and cellular metabolism .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Guanosine-8-d can be synthesized through various methods, including chemical synthesis and microbial fermentation. One common approach involves the de novo synthesis of guanosine, which includes multiple steps starting from 5′-phosphoribosyl pyrophosphate (PRPP) and other precursors like bicarbonate, glycine, aspartate, glutamine, and ribose-5′-phosphate . Another method involves the use of aqueous strategies that avoid the use of protecting groups and chromatography for the preparation of 5′-substituted guanosine derivatives .

Industrial Production Methods: Microbial fermentation is the primary industrial method for producing guanosine. This method involves the use of engineered strains of Escherichia coli, which are optimized through combinatorial metabolic engineering to enhance guanosine production . This approach is preferred due to its cost-effectiveness and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: Guanosine-8-d undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the site-selective alkylation at the C8-position of guanines in guanosine through a photo-mediated Minisci reaction . This reaction is highly efficient and features excellent chemoselectivity without the need for pre-protection.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include alkyl radicals, boronic acid catechol ester derivatives, and catechol . The reactions are typically carried out under photo-mediated conditions to enhance the formation of alkyl radicals and improve yields.

Major Products Formed:

Applications De Recherche Scientifique

Guanosine-8-d has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is widely used as a raw material for food additives and pharmaceutical products . In biological research, this compound is known for its neuroprotective effects and is used in studies related to neurodegenerative diseases, brain tumors, and other central nervous system disorders . Additionally, this compound is used in the synthesis of antiviral and anti-HIV drugs, such as acyclovir and abacavir .

Mécanisme D'action

The mechanism of action of guanosine-8-d involves its interaction with various molecular targets and pathways. This compound exerts its effects by modulating adenosine transmission through interactions with adenosine receptors, transporters, and purinergic metabolism . It also influences intracellular signaling pathways related to cyclic AMP (cAMP) levels, glutamate uptake, and mitochondrial function . These interactions contribute to its neuroprotective, anti-inflammatory, and antioxidant properties.

Comparaison Avec Des Composés Similaires

Guanosine-8-d is unique compared to other similar compounds due to its deuterated nature, which enhances its stability and bioavailability. Similar compounds include guanosine, deoxyguanosine, and various guanosine derivatives such as guanosine monophosphate (GMP), cyclic guanosine monophosphate (cGMP), guanosine diphosphate (GDP), and guanosine triphosphate (GTP) . These compounds share similar biochemical roles but differ in their specific applications and properties.

Propriétés

Formule moléculaire |

C10H13N5O5 |

|---|---|

Poids moléculaire |

284.25 g/mol |

Nom IUPAC |

2-amino-8-deuterio-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6-,9-/m1/s1/i2D |

Clé InChI |

NYHBQMYGNKIUIF-VNDOXCJZSA-N |

SMILES isomérique |

[2H]C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N |

SMILES canonique |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.